molecular formula C10H14ClNO4S B13737726 4-(5-Chloro-2-hydroxyanilino)butane-1-sulfonic acid

4-(5-Chloro-2-hydroxyanilino)butane-1-sulfonic acid

Cat. No.: B13737726
M. Wt: 279.74 g/mol
InChI Key: XHFFYZWWJZJTPC-UHFFFAOYSA-N
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Description

4-(5-Chloro-2-hydroxyanilino)butane-1-sulfonic acid is a chemical compound that features a chloro-substituted aniline group attached to a butane sulfonic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-2-hydroxyanilino)butane-1-sulfonic acid typically involves the following steps:

    Nitration of Aniline: The starting material, aniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to form the corresponding amine.

    Chlorination: The amine is chlorinated to introduce the chloro substituent.

    Sulfonation: Finally, the compound undergoes sulfonation to attach the butane sulfonic acid chain.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-2-hydroxyanilino)butane-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The chloro group can be reduced to form the corresponding aniline derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted aniline derivatives.

Scientific Research Applications

4-(5-Chloro-2-hydroxyanilino)butane-1-sulfonic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

    Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(5-Chloro-2-hydroxyanilino)butane-1-sulfonic acid involves its interaction with specific molecular targets. The chloro and hydroxyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloroaniline: Similar structure but lacks the butane sulfonic acid chain.

    2-Hydroxyaniline: Similar structure but lacks the chloro substituent.

    Butane-1-sulfonic acid: Similar structure but lacks the aniline group.

Uniqueness

4-(5-Chloro-2-hydroxyanilino)butane-1-sulfonic acid is unique due to the presence of both chloro and hydroxyl groups on the aniline ring, as well as the butane sulfonic acid chain. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H14ClNO4S

Molecular Weight

279.74 g/mol

IUPAC Name

4-(5-chloro-2-hydroxyanilino)butane-1-sulfonic acid

InChI

InChI=1S/C10H14ClNO4S/c11-8-3-4-10(13)9(7-8)12-5-1-2-6-17(14,15)16/h3-4,7,12-13H,1-2,5-6H2,(H,14,15,16)

InChI Key

XHFFYZWWJZJTPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)NCCCCS(=O)(=O)O)O

Origin of Product

United States

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